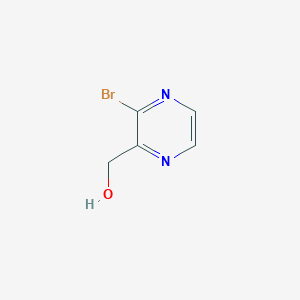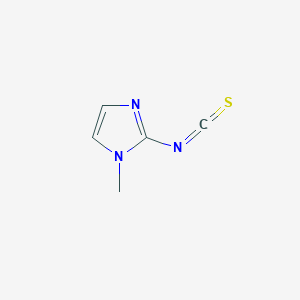
2-Isothiocyanato-1-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isothiocyanato-1-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an isothiocyanate group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: 1-methyl-1H-imidazole
Reagent: Thiophosgene or other isothiocyanate precursors
Conditions: Inert atmosphere, controlled temperature
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
2-Isothiocyanato-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include mild to moderate temperatures and inert atmosphere.
Cycloaddition: Reagents such as azides or nitriles; conditions include the presence of catalysts and controlled temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents; conditions vary depending on the desired product.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
科学研究应用
2-Isothiocyanato-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Isothiocyanato-1-methyl-1H-imidazole involves its interaction with nucleophilic sites on biological macromolecules such as proteins and DNA. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This interaction can trigger various cellular pathways, leading to antimicrobial or anticancer effects.
相似化合物的比较
2-Isothiocyanato-1-methyl-1H-imidazole can be compared with other similar compounds such as:
1-Methyl-1H-imidazole-2-thiol: Similar structure but with a thiol group instead of an isothiocyanate group.
2-Isothiocyanato-1H-imidazole: Lacks the methyl group on the imidazole ring.
1-Methyl-2-imidazolecarboxaldehyde: Contains an aldehyde group instead of an isothiocyanate group.
Uniqueness
The presence of both the isothiocyanate and methyl groups in this compound provides unique reactivity and potential applications compared to its analogs. The isothiocyanate group is particularly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis and a potential bioactive compound.
属性
分子式 |
C5H5N3S |
|---|---|
分子量 |
139.18 g/mol |
IUPAC 名称 |
2-isothiocyanato-1-methylimidazole |
InChI |
InChI=1S/C5H5N3S/c1-8-3-2-6-5(8)7-4-9/h2-3H,1H3 |
InChI 键 |
PAFLNEQFLBWSPK-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)
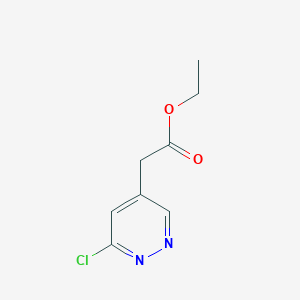
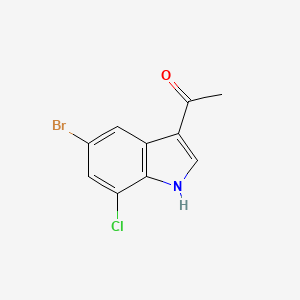

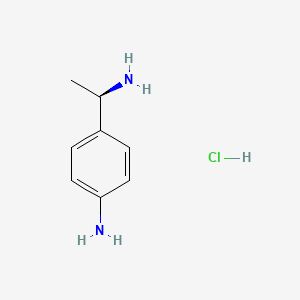
![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
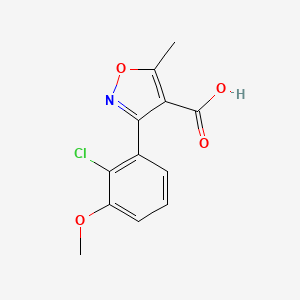

![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)

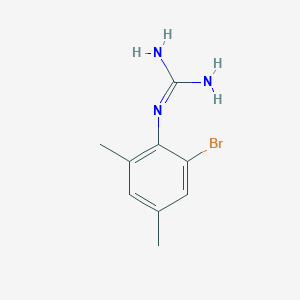
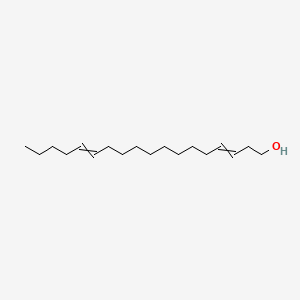
![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
